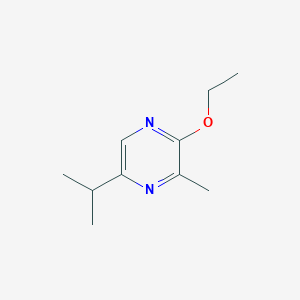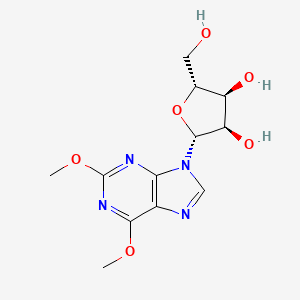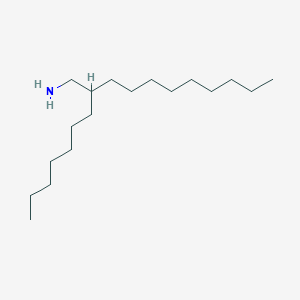
2-Ethoxy-5-isopropyl-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-isopropyl-3-methylpyrazine is a member of the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various industries, including food, pharmaceuticals, and agriculture. This compound, in particular, is notable for its unique aroma properties, which make it valuable in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-isopropyl-3-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine, followed by alkylation and etherification reactions to introduce the ethoxy and isopropyl groups .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation and alkylation steps, making the process more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-5-isopropyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-isopropyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives, which are studied for their potential biological activities.
Biology: The compound’s unique aroma properties make it useful in studies related to olfaction and sensory perception.
Medicine: Pyrazine derivatives, including this compound, are investigated for their potential antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-isopropyl-3-methylpyrazine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Ethoxy-5-isopropyl-3-methylpyrazine can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
99784-14-2 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-ethoxy-3-methyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-5-13-10-8(4)12-9(6-11-10)7(2)3/h6-7H,5H2,1-4H3 |
Clave InChI |
DKHOUPCRCLQJMB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(N=C1C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)



![6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile](/img/structure/B15246544.png)









